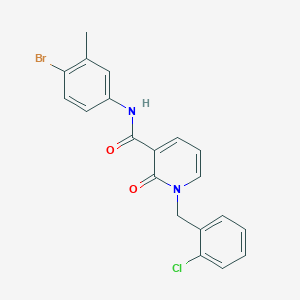![molecular formula C17H25N3O4S B2573528 N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide CAS No. 899748-17-5](/img/structure/B2573528.png)
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide, also known as DTZ323, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of oxamide compounds and has a molecular weight of 396.55 g/mol.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Antioxidant Activity Determination : The study of antioxidants and their implications across various fields is of major interest. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are critical for determining the antioxidant activity of compounds, including N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide. These methods are based on chemical reactions and spectrophotometry, assessing the kinetics or equilibrium state through the occurrence of characteristic colors or the discoloration of solutions (Munteanu & Apetrei, 2021).
Toxicology and Environmental Science
Organophosphorus Compound Exposure : Research on reversible cholinesterase inhibitors as pretreatment for exposure to organophosphates highlights the significance of understanding the chemical's interaction with biological systems. The prophylactic efficacy of various AChE inhibitors, including their application before exposure to chemically diverse organophosphates, is crucial for developing treatments against exposure to hazardous compounds (Lorke & Petroianu, 2018).
Methylglyoxal Research : The role of methylglyoxal in metabolic networks, its production from sugar degradation, and its implications in diseases such as diabetes and cancer are significant areas of research. Understanding the chemistry, biochemistry, and toxicology of compounds like this compound could contribute to advancements in treating these conditions (Kalapos, 1999).
Pharmacology
Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands, such as this compound, could be crucial for measuring amyloid in vivo in the brains of Alzheimer's disease patients. Understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain could enable early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Antimicrobial Triclosan and By-Products : The review on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment underscores the importance of research on chemicals that have widespread use in household and personal care products. Understanding the environmental impact and potential health hazards of such compounds is critical for developing safer alternatives and mitigating risks (Bedoux et al., 2012).
Propiedades
IUPAC Name |
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13(2)9-10-18-16(21)17(22)19-14-5-7-15(8-6-14)20-11-3-4-12-25(20,23)24/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENYUKMUUCUHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)



![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)




